(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Tyrosinase inhibition Melanogenesis SAR

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (CAS 7152-75-2) is a synthetic 5(4H)-oxazolone (azlactone) bearing a 4-nitrobenzylidene exocyclic substituent at C-4 and a phenyl ring at C-2. It is prepared via the Erlenmeyer–Plöchl condensation and has been characterized as a potent tyrosinase inhibitor and immunomodulator.

Molecular Formula C16H10N2O4
Molecular Weight 294.26 g/mol
CAS No. 7152-75-2
Cat. No. B1300915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one
CAS7152-75-2
Molecular FormulaC16H10N2O4
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
InChIInChI=1S/C16H10N2O4/c19-16-14(10-11-6-8-13(9-7-11)18(20)21)17-15(22-16)12-4-2-1-3-5-12/h1-10H/b14-10+
InChIKeyQRDLKEDMXPGLTP-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (CAS 7152-75-2) — Compound Identity, Class, and Procurement-Relevant Characteristics


(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (CAS 7152-75-2) is a synthetic 5(4H)-oxazolone (azlactone) bearing a 4-nitrobenzylidene exocyclic substituent at C-4 and a phenyl ring at C-2. It is prepared via the Erlenmeyer–Plöchl condensation and has been characterized as a potent tyrosinase inhibitor and immunomodulator [1]. The compound exists as the thermodynamically favored Z-isomer when synthesized under standard Erlenmeyer conditions, with the stereochemistry confirmed by X-ray crystallography [2]. Commercial sources typically supply the compound at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one Cannot Be Interchanged with Close Oxazolone Analogs Without Loss of Activity or Function


Within the 5(4H)-oxazolone class, subtle modifications at C-2 and C-4 produce order-of-magnitude differences in biological potency and completely alter activity profiles. The para-nitrobenzylidene substitution pattern on the C-4 exocyclic phenyl ring is a critical determinant of both tyrosinase inhibition and immunosuppressive activity [1]. Changing the nitro position from para to meta reduces tyrosinase inhibitory potency approximately 5.5-fold within the same assay [1], while replacing the C-2 phenyl with a methyl group shifts the functional profile from balanced dual-activity toward potent, selective immunomodulation [2]. Furthermore, the Z-configuration of the exocyclic double bond — produced stereospecifically by the Erlenmeyer–Plöchl reaction — has been cited as essential for biological target engagement, meaning that isomerized or non-stereocontrolled preparations may exhibit reduced efficacy [3]. Generic oxazolone scaffolds lacking this precise substitution pattern and stereochemistry cannot replicate the quantitative activity benchmarks established for this specific compound.

Quantitative Differentiation Evidence for (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one Against Closest Analogs and Standards


Tyrosinase Inhibitory Potency: Head-to-Head Comparison Against Clinical Standard Inhibitors and Close Structural Analogs Within a Single Study

In a single-study head-to-head evaluation of 17 oxazolone derivatives against mushroom tyrosinase (Agaricus bisporus), (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one (designated Compound 6) exhibited an IC₅₀ of 3.23 ± 0.66 μM, outperforming both standard clinical reference inhibitors: kojic acid (IC₅₀ = 16.67 ± 0.52 μM, a 5.2-fold advantage) and L-mimosine (IC₅₀ = 3.68 ± 0.02 μM, a 1.14-fold advantage) [1]. Within the same series, the 2-methyl analog (Compound 5) showed slightly weaker inhibition (IC₅₀ = 3.51 ± 0.25 μM), while the meta-nitro positional isomer (Compound 15) was markedly less potent (IC₅₀ = 17.73 ± 2.69 μM, a 5.5-fold difference) [1]. The BRENDA enzyme database independently corroborates this value, listing an IC₅₀ of 0.00323 mM (3.23 μM) for the E-isomer of the compound against the same enzyme [2].

Tyrosinase inhibition Melanogenesis SAR

Para-Nitro Positional Specificity: 5.5-Fold Loss of Tyrosinase Inhibitory Activity Upon Relocation to the Meta Position

Within the same oxazolone series evaluated by Khan et al. (2006), relocation of the nitro group from the para position (Compound 6, our target) to the meta position (Compound 15) resulted in a sharp decline in tyrosinase inhibitory activity from IC₅₀ = 3.23 ± 0.66 μM to IC₅₀ = 17.73 ± 2.69 μM — a 5.5-fold reduction [1]. The meta-nitro isomer was even slightly less active than the standard inhibitor kojic acid (IC₅₀ = 16.67 ± 0.52 μM), whereas the para-nitro compound substantially outperformed it [1]. The authors explicitly attributed this difference to suboptimal extension of conjugation through the aromatic system when the nitro group occupies the meta rather than para position [1]. This demonstrates that the para-nitro substitution pattern is not merely a generic electron-withdrawing modification but a geometrically specific structural requirement for high-affinity tyrosinase engagement.

Positional isomerism SAR Nitro substitution

C-2 Phenyl vs. Methyl Substitution: Divergent Functional Profiles Across Tyrosinase Inhibition and Immunomodulation

Comparison of the C-2 phenyl derivative (target compound) with its C-2 methyl analog reveals a functional trade-off supported by quantitative data from two independent studies. For tyrosinase inhibition, the C-2 phenyl compound (Compound 6, IC₅₀ = 3.23 ± 0.66 μM) is marginally more potent than the C-2 methyl analog (Compound 5, IC₅₀ = 3.51 ± 0.25 μM) within the same assay series [1]. However, in a separate immunomodulatory screening of 11 oxazolones, the C-2 methyl analog bearing the same para-nitrobenzylidene group (Compound 13) was identified as the most potent immunomodulator in the series, whereas the C-2 phenyl derivative (Compound 11) exhibited a weaker overall immunomodulatory profile across phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, and cytokine production assays [2]. The authors concluded that para-nitro substitution at C-4 is essential for both activities but that the C-2 substituent determines the balance between tyrosinase-dominant and immunomodulatory-dominant functional profiles [2].

Dual-activity profile Immunomodulation C-2 substitution

Synthetic Accessibility and Z-Stereochemical Fidelity: Solvent-Free Erlenmeyer–Plöchl Protocol Delivers 97% Yield Without Chromatographic Purification

The Rodrigues et al. (2015) protocol for synthesizing (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one achieves up to 97% isolated yield under solvent-free Erlenmeyer–Plöchl conditions, with the product isolated by simple filtration without requiring preparative chromatography [1]. This contrasts with conventional Erlenmeyer syntheses that employ sodium acetate in acetic anhydride under reflux, which typically produce yields in the 70–96% range depending on substrate, with ortho-nitrobenzaldehyde substrates giving lower yields (70–80%) due to steric effects [2]. The Z-configuration is produced stereospecifically, and the Rodrigues method has been validated as a reproducible undergraduate laboratory experiment, underscoring its robustness [1]. X-ray crystallographic characterization has definitively confirmed the Z-stereochemistry of the product obtained by this route [3]. The compound's melting point is reported as 240–242 °C (toluene), providing a straightforward identity and purity checkpoint .

Stereoselective synthesis Erlenmeyer–Plöchl reaction Z-configuration

First Definitive X-Ray Crystallographic Structure Confirmation: Enabling Structure-Based Design and Quality Assurance

Until 2024, the structural identity of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one had been inferred from spectroscopic methods (¹H NMR, IR, UV) and synthetic provenance without a definitive single-crystal X-ray structure. Cordes, Smellie, and Chalmers (2024) reported the first X-ray crystallographic characterization of the title compound, providing unambiguous confirmation of the Z-configuration and updating ¹H NMR, ¹³C NMR, and IR spectroscopic assignments from earlier literature reports [1]. The crystal structure was deposited in the Cambridge Structural Database, establishing a definitive reference for identity verification [1]. This structural benchmark is absent for many close oxazolone analogs in the same activity series (e.g., Compounds 3, 5, 7–19 from Khan et al., 2006), where structural assignment relies solely on spectroscopic and synthetic inference [2].

X-ray crystallography Structural confirmation Quality control

Evidence-Backed Application Scenarios for (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (CAS 7152-75-2) in Research and Industrial Settings


Positive Control and Reference Inhibitor in Tyrosinase/Melanogenesis Assays

With an IC₅₀ of 3.23 μM against mushroom tyrosinase — outperforming kojic acid by 5.2-fold and L-mimosine by 1.14-fold in the same assay [1] — this compound serves as a potent, well-characterized positive control for tyrosinase inhibition screening campaigns. Its defined stereochemistry (confirmed by X-ray crystallography [2]) and commercially available batch QC (NMR, HPLC, GC ≥95% purity ) ensure reproducible potency across experiments, making it suitable for melanogenesis research, skin-lightening agent discovery, and standardization of enzymatic assays.

Dual-Activity Lead Scaffold for Immunodermatology Research

The compound's dual profile — potent tyrosinase inhibition (IC₅₀ = 3.23 μM [1]) combined with documented immunomodulatory activity across multiple innate immune functional assays (phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation) [3] — positions it as a unique probe for conditions where melanogenesis and immune dysregulation intersect, such as vitiligo and post-inflammatory hyperpigmentation. The C-2 phenyl substituent provides a more balanced dual-activity profile compared to the C-2 methyl analog, which sacrifices tyrosinase potency for stronger immunomodulation [3].

Synthetic Intermediate for α-Amino Acid and Heterocycle Synthesis via Azlactone Ring-Opening

As a 5(4H)-oxazolone (azlactone), this compound is an established intermediate for the synthesis of α-keto acids, α-amino acids, and peptides via hydrolytic or aminolytic ring-opening [4]. The para-nitro group provides a strong electron-withdrawing handle that modulates ring reactivity and can be subsequently reduced to an amine for further derivatization. The high-yielding, chromatography-free synthetic protocol (up to 97% yield [5]) makes this compound an accessible entry point for constructing more complex nitrogen-containing heterocycles and amino acid derivatives.

Crystallographically Validated Reference Standard for Analytical Method Development

The availability of a definitive single-crystal X-ray structure and updated spectroscopic assignments (¹H NMR, ¹³C NMR, IR) published in Molbank 2024 [2] establishes this compound as a rare, fully characterized reference standard within the oxazolone class. Analytical laboratories developing HPLC, LC-MS, or powder XRD methods for oxazolone-containing samples can leverage these data for method validation, retention time marking, and structural confirmation — capabilities not available for the majority of structurally similar, biologically active oxazolone analogs that lack crystallographic characterization [1].

Quote Request

Request a Quote for (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.